molecular formula C23H22N4O3 B12169496 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B12169496
M. Wt: 402.4 g/mol
InChI Key: YLVFUJACEQVJKL-UHFFFAOYSA-N
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Description

The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic molecule that combines structural elements from both the indole and benzodiazepine families. This unique combination results in a compound with potentially significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the benzodiazepine ring system. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the Benzodiazepine Ring: This involves the cyclization of an appropriate precursor, such as an ortho-diamine, with a diketone or diester under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The indole and benzodiazepine rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H22N4O3/c28-21(27-12-11-19-16(13-27)14-5-1-3-7-17(14)24-19)10-9-20-23(30)25-18-8-4-2-6-15(18)22(29)26-20/h1-8,20,24H,9-13H2,(H,25,30)(H,26,29)

InChI Key

YLVFUJACEQVJKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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